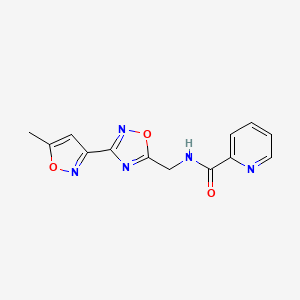

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3/c1-8-6-10(17-20-8)12-16-11(21-18-12)7-15-13(19)9-4-2-3-5-14-9/h2-6H,7H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRDPUVUMTVANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Formation of the Oxadiazole Ring: The oxadiazole ring is often formed via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Coupling Reactions: The isoxazole and oxadiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

Final Functionalization: The picolinamide moiety is introduced in the final step through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substitution Patterns

The target compound’s 1,2,4-oxadiazole core differentiates it from analogs with thiadiazole or triazole rings. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations:

Physicochemical and Pharmacokinetic Properties

Inferred Structure-Activity Relationships (SAR)

- Heterocycle Choice: Replacing thiadiazole (compound 11) with oxadiazole (target compound) may reduce off-target interactions due to altered electronic profiles.

- Substituent Effects:

- The cyclopropoxy group in compound 11 enhances rigidity and bioavailability, whereas the methylisoxazole in the target compound may optimize steric interactions in enzyme active sites .

- The picolinamide moiety’s pyridine nitrogen could act as a hydrogen-bond acceptor, a feature absent in benzamide-based analogs .

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O3, with a molecular weight of 298.302 g/mol. Its structure includes an isoxazole ring, an oxadiazole ring, and a picolinamide moiety, which collectively contribute to its pharmacological properties. The compound typically exhibits a purity of around 95%, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that compounds with oxadiazole and isoxazole moieties often display significant antimicrobial activity. For instance, related compounds have shown broad-spectrum inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL. Specifically, derivatives similar to this compound have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Anti-inflammatory and Anticancer Activities

Compounds containing isoxazole rings are known for their anti-inflammatory and anticancer properties. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in critical biochemical pathways. The presence of the amide group enhances its solubility and bioavailability, potentially improving its pharmacokinetic profile.

The mechanism of action for this compound likely involves non-covalent interactions with molecular targets such as enzymes or receptors. These interactions may include hydrogen bonding and π–π stacking due to the compound's multiple functional groups. This capability to modulate target activity underlies its therapeutic potential.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of similar compounds. For example, derivatives containing the oxadiazole moiety demonstrated antifungal activity against various strains of fungi. Some compounds showed inhibition rates comparable to established antifungal agents like pyraclostrobin .

Toxicity Assessments

Toxicity studies are crucial for understanding the safety profile of new compounds. Research involving zebrafish embryos has been conducted to assess the toxicity levels associated with derivatives containing the 1,2,4-oxadiazole moiety. Results indicate varying degrees of toxicity, emphasizing the need for further evaluation in more complex biological systems .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide, and how can structural purity be validated?

- Methodology :

- Synthesis : Use a multi-step approach involving (i) condensation of 5-methylisoxazole-3-carboxylic acid with hydroxylamine to form the 1,2,4-oxadiazole ring, followed by (ii) alkylation with a picolinamide derivative. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance oxadiazole ring stability .

- Characterization : Validate purity via /-NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity). Confirm the absence of regioisomers using 2D NMR (e.g., NOESY) to resolve spatial proximity of substituents .

Q. How does the compound’s stability vary under different pH and temperature conditions during storage?

- Methodology :

- Conduct accelerated stability studies (ICH guidelines):

- pH stability : Dissolve the compound in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy at 25°C/40°C over 30 days.

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Identify degradation products using LC-MS and compare with known analogs (e.g., 5-nitrosalicylic acid derivatives) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases or GPCRs). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories .

- Compare results with experimental IC values from enzyme inhibition assays to refine computational models .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing off-target effects?

- Methodology :

- Derivatization : Synthesize analogs with modifications to the isoxazole (e.g., halogenation) or oxadiazole (e.g., methyl-to-ethyl substitution) rings. Assess changes in logP (HPLC-derived) and solubility (shake-flask method) .

- Biological testing : Use high-throughput screening (HTS) against target vs. unrelated proteins (e.g., cytochrome P450 isoforms) to evaluate selectivity. Apply statistical models (e.g., partial least squares regression) to correlate structural features with activity .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

- Methodology :

- Meta-analysis : Systematically compare experimental variables (e.g., assay type, cell lines, compound purity) from conflicting studies. Use multivariate regression to identify confounding factors .

- Replicate key experiments : Standardize protocols (e.g., ATP concentration in kinase assays) and validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What advanced techniques characterize the compound’s reactivity in heterocyclic ring-opening or cross-coupling reactions?

- Methodology :

- Reactivity profiling : Use -labeled analogs to track nitrogen migration during ring-opening reactions via --HMBC NMR .

- Catalytic studies : Screen Pd-, Cu-, or Ni-based catalysts for Suzuki-Miyaura coupling at the oxadiazole C-5 position. Monitor reaction progress via in situ IR spectroscopy .

Theoretical and Methodological Frameworks

Q. How can theoretical frameworks guide the design of experiments targeting this compound’s mechanism of action?

- Methodology :

- Link hypotheses to established theories (e.g., transition-state analog theory for enzyme inhibitors). Design kinetic assays (e.g., pre-steady-state measurements) to test if the compound mimics intermediate states .

- Use cheminformatics tools (e.g., ChemAxon) to calculate electronic parameters (HOMO/LUMO energies) and correlate with experimental redox behavior .

Q. What methodologies validate the compound’s role in synergistic combinations with other bioactive agents?

- Methodology :

- Combination index (CI) analysis : Perform dose-matrix assays (e.g., checkerboard) and calculate CI values using the Chou-Talalay method.

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways modulated by the combination vs. monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.